1,4-Diazabicyclo[2.2.2]octane;trichloroplatinum
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Overview
Description
1,4-Diazabicyclo[2.2.2]octane;trichloroplatinum is a compound that combines the bicyclic organic structure of 1,4-diazabicyclo[2.2.2]octane with trichloroplatinum. . Trichloroplatinum, on the other hand, is a platinum-based compound known for its applications in catalysis and material science.
Preparation Methods
The synthesis of 1,4-diazabicyclo[2.2.2]octane typically involves the reaction of ethylenediamine with formaldehyde under basic conditions . The compound is purified by sublimation under vacuum or recrystallization from petroleum ether . For the preparation of trichloroplatinum complexes, platinum chloride is reacted with various ligands under controlled conditions to form the desired complex .
Chemical Reactions Analysis
1,4-Diazabicyclo[2.2.2]octane undergoes a variety of chemical reactions due to its nucleophilic and basic properties. It participates in:
Oxidation: Forms adducts with hydrogen peroxide and sulfur dioxide.
Substitution: Acts as a catalyst in Baylis-Hillman reactions of aldehydes and unsaturated ketones.
Cycloaddition: Involved in the synthesis of heterocyclic compounds.
Common reagents include aldehydes, ketones, and isocyanates, with reaction conditions often involving mild temperatures and the presence of solvents like ethanol or benzene . Major products include polyurethane and various heterocyclic compounds .
Scientific Research Applications
1,4-Diazabicyclo[2.2.2]octane;trichloroplatinum has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in fluorescence microscopy as an anti-fade reagent.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes.
Industry: Utilized in the production of polyurethane foams and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,4-diazabicyclo[2.2.2]octane involves its function as a nucleophilic catalyst, facilitating the formation of carbon-carbon and carbon-heteroatom bonds . It acts by donating electron pairs to electrophilic centers, thereby promoting various organic transformations . Trichloroplatinum complexes, on the other hand, act as catalysts by providing a reactive platinum center that can coordinate with substrates and facilitate their transformation .
Comparison with Similar Compounds
1,4-Diazabicyclo[2.2.2]octane is similar to compounds like quinuclidine and tropane, which also have bicyclic structures and nucleophilic properties . 1,4-diazabicyclo[2.2.2]octane is unique in its high nucleophilicity and ability to form stable adducts with various reagents . Quinuclidine, for example, has one of its nitrogen atoms replaced by a carbon atom, making it less nucleophilic compared to 1,4-diazabicyclo[2.2.2]octane .
Properties
CAS No. |
82025-23-8 |
---|---|
Molecular Formula |
C6H12Cl3N2Pt |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane;trichloroplatinum |
InChI |
InChI=1S/C6H12N2.3ClH.Pt/c1-2-8-5-3-7(1)4-6-8;;;;/h1-6H2;3*1H;/q;;;;+3/p-3 |
InChI Key |
VOOLKFKKYWEWNG-UHFFFAOYSA-K |
Canonical SMILES |
C1CN2CCN1CC2.Cl[Pt](Cl)Cl |
Origin of Product |
United States |
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